2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
Description
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound featuring a pyridazine core substituted with a propoxy group, a piperazine ring, and a naphthalen-2-yloxy moiety. The ethanone backbone links the naphthalenyloxy group to the piperazine-pyridazine hybrid structure.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3.ClH/c1-2-15-29-22-10-9-21(24-25-22)26-11-13-27(14-12-26)23(28)17-30-20-8-7-18-5-3-4-6-19(18)16-20;/h3-10,16H,2,11-15,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPPRDOKXPEEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride (CAS Number: 1189447-55-9) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety linked to a piperazine ring and a pyridazine derivative. Its molecular formula is with a molecular weight of approximately 442.9 g/mol .
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may interact with serotonin receptors, which are crucial in the treatment of depression .
- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegeneration .
- Antimicrobial Activity : In vitro tests have shown that derivatives of similar structures possess significant antibacterial properties against various pathogens .
The biological activity of this compound is believed to be mediated through its interaction with multiple receptor systems, including serotonin receptors and possibly dopamine receptors. This multi-target approach may contribute to its efficacy in treating complex disorders such as depression and anxiety.
Case Studies and Experimental Data
-
In Vitro Studies : A study evaluated the cytotoxicity of the compound using HepG2 cell lines. It was found to be non-toxic at concentrations up to 10 µM, making it a candidate for further pharmacological testing .
Concentration (µM) Viability (%) 1 98 5 95 10 92 50 45 100 20 -
Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated notable inhibition zones, suggesting strong antimicrobial potential.
Bacteria Type Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Neuropharmacological Studies : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating its potential application in treating mood disorders .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of 2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride as a sigma-1 receptor ligand. The sigma-1 receptor is implicated in various neuroprotective and neurodegenerative processes. Research indicates that compounds targeting this receptor can modulate pain pathways and provide therapeutic benefits for conditions such as neuropathic pain. In vitro studies have demonstrated high affinity for the sigma-1 receptor, with binding affinities reported as low as .
Cancer Research
The compound's structure suggests potential applications in cancer treatment. The interaction with sigma receptors may influence tumor growth and metastasis. Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that further exploration into this compound could reveal its efficacy as an anti-cancer agent.
Receptor Binding Studies
In pharmacological research, this compound has been employed to study sigma receptor interactions. These studies are crucial in understanding the mechanism of action of sigma ligands and their potential therapeutic roles. The compound's ability to selectively bind to sigma receptors allows researchers to explore its effects on various biological systems, including pain modulation and neuroprotection.
Case Studies and Experimental Findings
Comparison with Similar Compounds
7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h)
Structure: This compound () shares a piperazine ring connected to a naphthalene derivative (1-naphthalenylmethyl) via a propoxy linker. However, its core structure is a chromen-2-one (coumarin derivative), differing from the pyridazine in the target compound. Synthesis: The piperazine ring is functionalized via condensation with 1-napthaldehyde, yielding a 59% isolated product after purification. Key Difference: The chromenone core may confer distinct electronic properties compared to pyridazine, affecting solubility and receptor binding.
Naphthalene-Substituted Heterocycles
3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3)
Structure : describes naphthofuran-substituted pyrazole derivatives. The naphthalene moiety here is fused into a furan ring, contrasting with the ether-linked naphthalen-2-yloxy group in the target compound.
Synthesis : Synthesized via Vilsmeier-Haack formylation (DMF/POCl₃) with 70% yield, highlighting the efficiency of this method for naphthalene-containing heterocycles.
Key Difference : The pyrazole core and fused naphthofuran system may limit conformational flexibility compared to the pyridazine-piperazine scaffold.
6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (10a)
Structure : features a naphthalen-1-yl group attached to an imidazopyridine core via Suzuki-Miyaura cross-coupling. The naphthalene is at the 1-position, unlike the 2-position in the target compound.
Synthesis : Achieved 63% yield using naphthalen-1-ylboronic acid under palladium-catalyzed conditions.
Key Difference : The imidazopyridine core and sulfonylmethyl group introduce steric bulk and polar character absent in the target compound.
Pyridazine Analogues
However, the target compound’s 6-propoxypyridazin-3-yl group likely enhances π-π stacking interactions compared to pyrazoles or imidazopyridines due to pyridazine’s electron-deficient aromatic system.
Comparative Data Table
Notes
- Limitations : Direct pharmacological or spectral data (e.g., NMR, IR) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
- Contradictions : and emphasize fused or cross-coupled naphthalene systems, whereas the target’s ether-linked naphthalenyloxy group represents a distinct synthetic challenge.
- Research Gaps : Further studies are needed to explore the pyridazine-piperazine scaffold’s reactivity and biological activity relative to the compounds discussed here.
Q & A
Q. What are the key synthetic steps for preparing 2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For the naphthalen-2-yloxy moiety, propargyl bromide can react with naphthol derivatives (e.g., 2-naphthol) in DMF using K₂CO₃ as a base, monitored via TLC for reaction completion . The piperazine-pyridazinone fragment may require nucleophilic substitution, where 6-propoxypyridazine reacts with a piperazine derivative under reflux in a polar aprotic solvent like acetonitrile. Final coupling of the ethanone backbone often employs chloroacetyl chloride or similar electrophilic agents, followed by HCl salt formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry of the naphthalene ring and substitution patterns on the piperazine-pyridazinone core. Aromatic protons in the naphthalen-2-yloxy group typically appear as multiplets at δ 7.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for the hydrochloride salt (e.g., [M+H]⁺ or [M-Cl]⁺ adducts) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar piperazine derivatives in crystallography reports .
Q. How should researchers select solvents for purification?
Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling steps due to their ability to stabilize intermediates. For recrystallization, ethanol or methanol is often used for hydrochloride salts, while ethyl acetate/hexane mixtures isolate neutral intermediates. Column chromatography with silica gel (gradient elution: 5–20% methanol in DCM) resolves regioisomers .
Advanced Research Questions
Q. How can low yields in the piperazine-pyridazinone coupling step be addressed?
Methodological Answer: Low yields may arise from steric hindrance or poor nucleophilicity of the piperazine nitrogen. Optimize by:
- Using catalytic ZnCl₂ to activate the pyridazinone ring for nucleophilic attack .
- Replacing traditional bases (e.g., K₂CO₃) with DBU to enhance reaction efficiency in non-polar solvents like toluene .
- Monitoring reaction progress via HPLC to identify intermediate degradation and adjust stoichiometry .
Q. What strategies mitigate regioselectivity challenges during naphthalen-2-yloxy group formation?
Methodological Answer: Regioselective O-alkylation of 2-naphthol can be achieved by:
Q. How do researchers validate the biological activity of this compound, particularly its receptor-binding affinity?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated antagonists (e.g., [³H]-prazosin) to assess α₁-adrenergic receptor affinity, given structural similarities to naftopidil derivatives .
- Molecular Dynamics Simulations : Model interactions between the naphthalen-2-yloxy group and hydrophobic receptor pockets, leveraging software like AutoDock Vina .
Q. What experimental design considerations address stability issues in aqueous solutions?
Methodological Answer:
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target <3), aqueous solubility, and CYP450 inhibition risks .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify sites for halogenation (e.g., Cl substitution) to enhance binding affinity without compromising solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
